molecular formula C12H20N2 B2831223 1-Phenylhexylhydrazine CAS No. 1314939-87-1

1-Phenylhexylhydrazine

Cat. No.: B2831223
CAS No.: 1314939-87-1
M. Wt: 192.306
InChI Key: VOADBPMNPGUONG-UHFFFAOYSA-N
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Description

1-Phenylhexylhydrazine is an organic compound characterized by the presence of a phenyl group attached to a hexyl chain, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhexylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhexylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1-Phenylhexylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenylhexylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

    Phenylhydrazine: Similar structure but lacks the hexyl chain.

    Hexylhydrazine: Similar structure but lacks the phenyl group.

    Benzylhydrazine: Contains a benzyl group instead of a phenyl group.

Uniqueness: 1-Phenylhexylhydrazine is unique due to the presence of both a phenyl group and a hexyl chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-phenylhexylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-2-3-5-10-12(14-13)11-8-6-4-7-9-11/h4,6-9,12,14H,2-3,5,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOADBPMNPGUONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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